2,5-Dimethyl-3-phenylfuran
Overview
Description
2,5-Dimethyl-3-phenylfuran is a heterocyclic organic compound that belongs to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and a phenyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans, including this compound . This method typically involves the reaction of 1,4-diketones with acid catalysts to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of metal catalysts such as palladium or gold in cyclization reactions has been reported to be effective . Additionally, continuous flow reactors and optimized reaction conditions can be employed to scale up the production for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran or tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted furans.
Scientific Research Applications
2,5-Dimethyl-3-phenylfuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenylfuran involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its reactivity and structural features play a crucial role in its mechanism of action.
Comparison with Similar Compounds
2,5-Dimethyl-3-phenylfuran can be compared with other similar compounds such as:
2,5-Dimethylfuran: A simpler furan derivative with potential as a biofuel.
3-Phenylfuran: Another furan derivative with a phenyl group at position 3, but without the methyl substitutions.
2,5-Dimethyl-4-phenylfuran: A structural isomer with the phenyl group at position 4 instead of 3.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2,5-dimethyl-3-phenylfuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNFGGXXEVUWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344704 | |
Record name | 2,5-Dimethyl-3-phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19842-57-0 | |
Record name | 2,5-Dimethyl-3-phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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